

# X-ray crystallography data for 2-(4-Chlorophenyl)pyridin-4-amine

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)pyridin-4-amine

CAS No.: 1374665-31-2

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A Comparative Guide to the Crystallographic Analysis of 2-(4-Chlorophenyl)pyridine-4-amine and its Structural Analogs

This guide provides a comprehensive overview of the crystallographic analysis of **2-(4-chlorophenyl)pyridin-4-amine** and its structural analogs. In the absence of publicly available crystallographic data for **2-(4-chlorophenyl)pyridin-4-amine**, this document leverages data from structurally related compounds to offer a comparative analysis of their solid-state structures. This approach provides valuable insights into how molecular conformation, intermolecular interactions, and crystal packing are influenced by subtle changes in chemical structure.

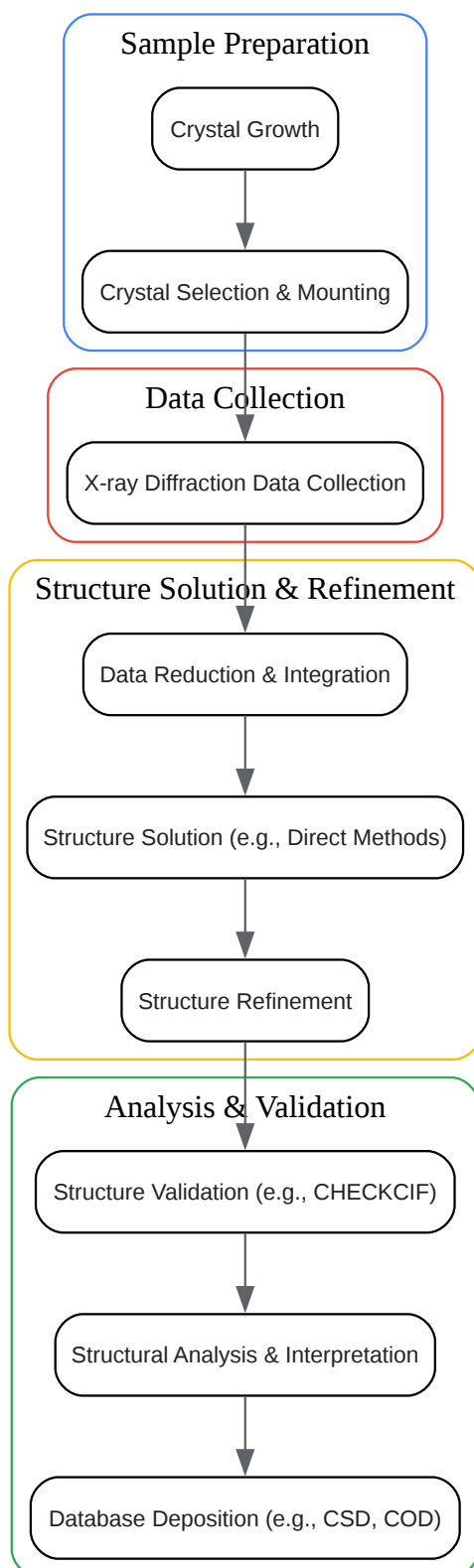
This guide is intended for researchers, scientists, and drug development professionals who are interested in understanding the three-dimensional structure of small molecules and the application of X-ray crystallography in drug design and materials science.

## Introduction to X-ray Crystallography in Drug Discovery

X-ray crystallography is a powerful analytical technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. In the context of drug discovery, this information is invaluable for understanding drug-receptor interactions, optimizing lead compounds, and elucidating structure-activity relationships (SAR). The precise knowledge of a molecule's conformation and intermolecular interactions in the solid state can guide the design of new chemical entities with improved efficacy and pharmacokinetic properties.

## Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution and interpretation. The following is a generalized workflow for single-crystal X-ray diffraction.



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Figure 1: A generalized workflow for single-crystal X-ray crystallography.

## Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient quality and size. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization conditions is critical and often requires empirical screening.

## Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections.

## Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using methods such as Patterson or direct methods. These initial positions are then refined against the experimental data to obtain a final, accurate crystal structure.

## Data Deposition

Once the structure is solved and refined, it is common practice to deposit the crystallographic information file (CIF) in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).<sup>[1][2][3]</sup> This ensures the data is accessible to the wider scientific community.<sup>[4]</sup>

## Comparative Crystallographic Analysis of Structural Analogs

In the absence of a crystal structure for **2-(4-chlorophenyl)pyridin-4-amine**, we will compare the crystallographic data of three structurally related compounds. This comparative approach will highlight the influence of substituent positioning and functional group modifications on the overall crystal packing and intermolecular interactions.

The compounds for comparison are:

- Compound 1: N-(4-Chlorophenyl)-4-methylpyridin-2-amine
- Compound 2: (S)-(-)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine
- Compound 3: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

## Crystallographic Data Summary

The table below summarizes the key crystallographic parameters for the selected analogous compounds.

Parameter	Compound 1: N-(4-Chlorophenyl)-4-methylpyridin-2-amine[5]	Compound 2: (S)-(-)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine[6][7]	Compound 3: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[8]
Chemical Formula	C <sub>12</sub> H <sub>11</sub> ClN <sub>2</sub>	C <sub>14</sub> H <sub>13</sub> ClN <sub>2</sub>	C <sub>11</sub> H <sub>7</sub> ClN <sub>4</sub>
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub>	P2 <sub>1</sub> /c
a (Å)	15.9335 (15)	-	3.817 (3)
b (Å)	4.0651 (4)	-	13.533 (10)
c (Å)	17.0153 (16)	-	19.607 (15)
β (°)	98.755 (1)	-	93.401 (10)
Volume (Å <sup>3</sup> )	1089.26 (18)	-	-
Z	4	1	4

## Structural Features and Intermolecular Interactions

Compound 1: N-(4-Chlorophenyl)-4-methylpyridin-2-amine

The crystal structure of this isomer reveals a non-planar molecule with a significant dihedral angle of 48.03 (8)° between the benzene and pyridine rings.[5] The packing is dominated by N

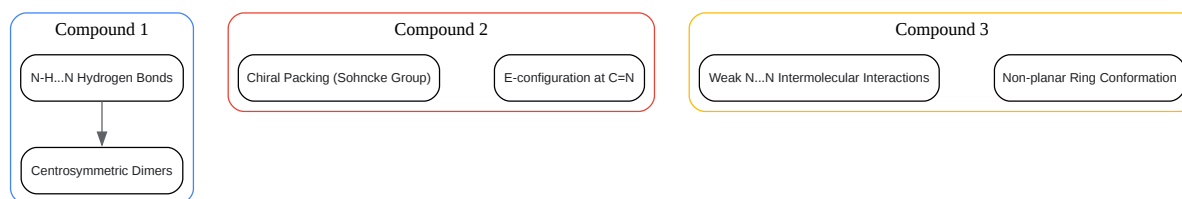
—H...N hydrogen bonds, which link centrosymmetrically related molecules into dimers, forming eight-membered synthons.[5] This hydrogen bonding pattern is a key feature influencing the overall crystal architecture.

Compound 2: (S)-(-)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine

This chiral Schiff base crystallizes in the monoclinic Sohncke space group  $P2_1$ . [6][7] The molecule adopts an E configuration about the C=N double bond.[6] The crystal packing of this compound and its palladium(II) complex is influenced by various intermolecular interactions, which are crucial for the organization of the molecules in the solid state.[6][7]

Compound 3: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

This compound crystallizes in the monoclinic space group  $P2_1/c$ . [8] The crystal structure is characterized by weak intermolecular interactions between the nitrogen atoms of adjacent molecules.[8] The benzene and pyridazine rings are not coplanar, which is a common feature in such bi-aryl systems.[8]



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Figure 2: A comparison of key intermolecular interactions and structural features of the analogous compounds.

## Conclusion

While the crystal structure of **2-(4-chlorophenyl)pyridin-4-amine** remains to be determined, a comparative analysis of its structural analogs provides valuable insights into the likely solid-

state behavior of this class of compounds. The positioning of the amino and chlorophenyl groups, as well as other substituents on the pyridine ring, significantly influences the molecular conformation and the nature of intermolecular interactions. This, in turn, dictates the overall crystal packing. The hydrogen bonding capabilities of the amino group are expected to play a crucial role in the crystal structure of the title compound, likely leading to the formation of hydrogen-bonded networks. The insights gained from this comparative study can guide future crystallization experiments and aid in the rational design of related molecules with desired solid-state properties.

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